molecular formula C9H16ClN B2840842 N-(but-3-yn-1-yl)cyclopentanamine hydrochloride CAS No. 2138034-54-3

N-(but-3-yn-1-yl)cyclopentanamine hydrochloride

Cat. No.: B2840842
CAS No.: 2138034-54-3
M. Wt: 173.68
InChI Key: VTLRNHKEAVXLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(but-3-yn-1-yl)cyclopentanamine hydrochloride typically involves the reaction of cyclopentanamine with but-3-yn-1-yl halide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: N-(but-3-yn-1-yl)cyclopentanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alkanes or alkenes.

    Substitution: Halogenated amines.

Scientific Research Applications

N-(but-3-yn-1-yl)cyclopentanamine hydrochloride is used in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential drug candidate for the treatment of neurological disorders.

    Industry: In the development of new materials and polymers

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the pathway involved. The alkyne group allows for covalent bonding with target proteins, leading to the modulation of their activity .

Comparison with Similar Compounds

  • N-(but-2-yn-1-yl)cyclopentanamine hydrochloride
  • N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride
  • N-(but-3-yn-1-yl)cyclohexanamine hydrochloride

Comparison: N-(but-3-yn-1-yl)cyclopentanamine hydrochloride is unique due to its cyclopentane ring and alkyne group, which provide distinct reactivity and stability compared to similar compounds. The presence of the alkyne group allows for specific chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

N-but-3-ynylcyclopentanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-3-8-10-9-6-4-5-7-9;/h1,9-10H,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLRNHKEAVXLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC1CCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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